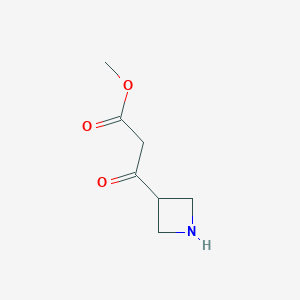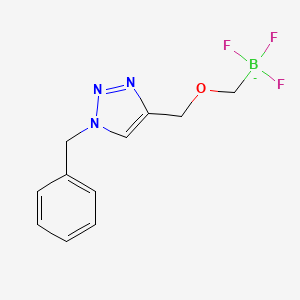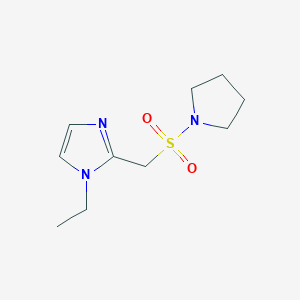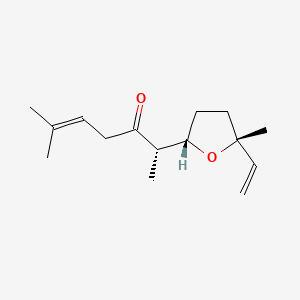![molecular formula C11H23NO B13948471 1-[2-(Diethylamino)ethyl]cyclopentanol CAS No. 25363-25-1](/img/structure/B13948471.png)
1-[2-(Diethylamino)ethyl]cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diethylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and the compound is further modified with a diethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-(Diethylamino)ethyl]cyclopentanol can be synthesized through a multi-step process. One common method involves the initial formation of cyclopentanol from cyclopentene via an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Diethylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and diethylamine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Various cyclopentanol derivatives.
Substitution: Compounds with different alkyl groups replacing the diethylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diethylamino)ethyl]cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-[2-(Diethylamino)ethyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.
1-Ethylcyclopentanol: A derivative with an ethyl group instead of the diethylaminoethyl group.
1-[2-(Methylamino)ethyl]cyclopentanol: A similar compound with a methylaminoethyl group.
Uniqueness
1-[2-(Diethylamino)ethyl]cyclopentanol is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25363-25-1 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-12(4-2)10-9-11(13)7-5-6-8-11/h13H,3-10H2,1-2H3 |
InChI-Schlüssel |
YABIEDZOJCMTKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)


![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)


![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)

![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)


![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
